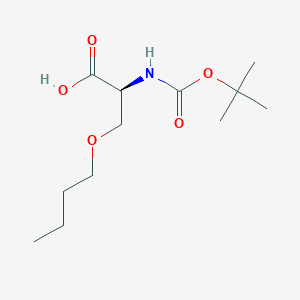

Boc-L-Ser(n-butyl)-OH

Description

Significance of Protected Amino Acids in Chemical Biology and Material Science Research

Protected amino acids are indispensable tools in chemical biology and materials science, enabling the synthesis of a vast array of molecules with tailored properties. In chemical biology, they are fundamental to creating synthetic peptides and proteins that can be used to probe biological processes, develop new drugs, and design vaccines. nih.govnih.gov The ability to incorporate unnatural amino acids, facilitated by protecting group strategies, further expands the functional repertoire of these synthetic biomolecules. wikipedia.org

In materials science, protected amino acids are utilized as building blocks for the bottom-up fabrication of novel biomaterials. nih.gov These materials can be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govnih.gov Such materials have potential applications in tissue engineering, drug delivery, and biosensing. The precise control over the chemical and physical properties of these materials is a direct result of the ability to synthetically control the peptide sequence, a feat made possible by the use of protected amino acids. nih.gov

Evolution of Protecting Group Strategies in Peptide Synthesis Methodologies

The field of peptide synthesis has been revolutionized by the development of sophisticated protecting group strategies. Early methods relied on solution-phase synthesis, which was often laborious and time-consuming. nih.gov A significant breakthrough was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which provided a reliable method for temporary Nα-protection. nih.gov

The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, dramatically simplified the process. nih.gov SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to a solid support. biosynth.com This methodology spurred the development of two major orthogonal protecting group strategies: the Boc/Bzl and the Fmoc/tBu schemes. wikipedia.org

The Boc/Bzl strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, which are typically removed at the end of the synthesis with strong acid. wikipedia.org In contrast, the Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for the side chains. nih.govbachem.com The milder conditions of the Fmoc/tBu strategy have made it the preferred method for many applications. bachem.com The continuous evolution of protecting groups aims to enhance orthogonality, enabling the synthesis of increasingly complex and modified peptides. acs.org

Role of Boc-L-Ser(tBu)-OH as a Core Building Block in Advanced Peptide Construct Design

Within the Boc/Bzl and Fmoc/tBu strategies, specific protected amino acids serve as critical building blocks. Boc-L-Ser(tBu)-OH, or N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a key derivative used in peptide synthesis. iris-biotech.de The tert-butyl ether protecting group on the serine side chain is stable to the basic conditions used for Fmoc group removal but is readily cleaved by the strong acids, such as trifluoroacetic acid (TFA), used for the final deprotection and cleavage of the peptide from the resin in Fmoc-based SPPS. nih.govbachem.com

This orthogonality is crucial for preventing unwanted side reactions at the serine hydroxyl group during peptide elongation. The use of Boc-L-Ser(tBu)-OH allows for the controlled incorporation of serine residues into a peptide sequence, which is vital for synthesizing peptides where the serine side chain plays a specific structural or functional role.

Below is a table summarizing the properties of Boc-L-Ser(tBu)-OH:

| Property | Value |

| Chemical Name | N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine |

| Synonyms | Boc-Ser(tBu)-OH |

| CAS Number | 13734-38-8 |

| Molecular Formula | C12H23NO5 |

| Molecular Weight | 261.32 g/mol |

Data sourced from multiple chemical suppliers and databases. iris-biotech.depeptide.comnih.gov

The strategic use of building blocks like Boc-L-Ser(tBu)-OH is fundamental to the rational design of complex peptide constructs with precisely defined structures and functions for a wide range of applications in science and medicine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO5 |

|---|---|

Molecular Weight |

261.31 g/mol |

IUPAC Name |

(2S)-3-butoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO5/c1-5-6-7-17-8-9(10(14)15)13-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

InChI Key |

UVHQBSJQUKSWKU-VIFPVBQESA-N |

Isomeric SMILES |

CCCCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCOCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc L Ser Tbu Oh and Its Integration

Protection Strategies for L-Serine in Peptide Synthesis Contexts

The trifunctional nature of L-serine, possessing an amino group, a carboxylic acid group, and a hydroxyl group, necessitates a sophisticated protection scheme to prevent unwanted side reactions during peptide synthesis. The selection of protecting groups is governed by the principle of orthogonality, where each group can be selectively removed under specific conditions without affecting the others.

N-alpha-Amino Protection via tert-Butoxycarbonylation (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. Its introduction, known as Boc protection, is typically achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride ((Boc)₂O), under basic conditions. The reaction is generally carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) to facilitate the reaction.

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This process yields the N-Boc protected amino acid. The Boc group is highly stable under basic and nucleophilic conditions but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). peptide.comorgsyn.org This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis. orgsyn.org

A typical laboratory-scale procedure for the N-Boc protection of L-serine involves dissolving L-serine in an aqueous solution of sodium hydroxide, cooling the mixture, and then adding a solution of di-tert-butyl dicarbonate in dioxane. orgsyn.org The reaction mixture is stirred for several hours, and upon completion, the product is isolated by acidification and extraction with an organic solvent like ethyl acetate (B1210297). orgsyn.org

O-beta-Hydroxyl Side-Chain Protection using tert-Butyl Ether

The hydroxyl group in the side chain of serine is reactive and can lead to side reactions, such as O-acylation, during peptide coupling. To prevent this, it is protected, often as a tert-butyl (tBu) ether. The tBu group is advantageous due to its stability under a wide range of reaction conditions, including the basic conditions used for Fmoc group removal and the coupling conditions in peptide synthesis. iris-biotech.denbinno.com

The formation of the tert-butyl ether is typically achieved by treating a suitably protected serine derivative with isobutylene (B52900) in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. google.com This reaction is generally performed in an inert solvent like dioxane or dichloromethane (B109758). google.com The tBu ether is stable to the repetitive TFA treatments used for Boc deprotection in SPPS but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are often used for the final cleavage of the peptide from the resin in the Boc/Bzl strategy. peptide.com

Comparative Analysis of Orthogonal Protecting Groups in Serine Derivatives

The choice of protecting groups for the α-amino and side-chain functions of serine is critical for the success of peptide synthesis. The two most prominent orthogonal strategies are the Boc/Benzyl (B1604629) (Bzl) and the Fmoc/tert-Butyl (tBu) approaches. iris-biotech.de

In the Boc/Bzl strategy , the N-terminus is protected with the acid-labile Boc group, while the serine hydroxyl group is typically protected as a benzyl ether (Bzl). The Boc group is removed with TFA, while the Bzl group is cleaved by strong acids like HF. peptide.com

In the Fmoc/tBu strategy , the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the serine side chain is protected with the acid-labile tert-butyl (tBu) ether. The Fmoc group is removed with a base, commonly a solution of piperidine in DMF, while the tBu group is removed with TFA, usually during the final cleavage step. peptide.comresearchgate.net

Another important side-chain protecting group for serine is the trityl (Trt) group. The Trt group is more acid-labile than the tBu group and can be removed under milder acidic conditions. This allows for selective deprotection of the side chain while the peptide is still attached to the resin, which is useful for on-resin modifications. peptide.com

Table 1: Comparison of Common Orthogonal Protecting Group Strategies for L-Serine

| Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butoxycarbonyl) | Bzl (Benzyl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Good for hydrophobic sequences; less aggregation. peptide.com | Requires hazardous HF for final cleavage. |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl) | Base (e.g., Piperidine in DMF) | Moderate Acid (e.g., TFA) | Milder overall conditions; avoids HF. researchgate.net | Potential for side reactions under basic conditions. |

| Fmoc/Trt | Fmoc (9-fluorenylmethoxycarbonyl) | Trt (Trityl) | Base (e.g., Piperidine in DMF) | Mild Acid (e.g., dilute TFA) | Allows for selective on-resin side-chain deprotection. peptide.com | Trt group may not be stable enough for very long syntheses. |

Solution-Phase Synthesis Routes for Boc-L-Ser(tBu)-OH

While solid-phase synthesis is dominant for many peptide applications, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. The synthesis of Boc-L-Ser(tBu)-OH in solution is a multi-step process that requires careful control of reaction conditions.

A common synthetic route involves the following key steps:

Esterification of L-Serine: The synthesis often begins with the protection of the carboxylic acid of L-serine as a methyl or ethyl ester. This is typically achieved by reacting L-serine with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or gaseous HCl. google.comchemimpex.com

O-tert-butylation: The resulting serine methyl ester hydrochloride is then subjected to O-tert-butylation. This is commonly carried out by reacting it with isobutylene in a suitable solvent such as dioxane or dichloromethane, with a strong acid catalyst like p-toluenesulfonic acid. google.com

Saponification: The methyl ester of the O-tert-butylated serine is then hydrolyzed back to the free carboxylic acid through saponification, using a base such as sodium hydroxide in a solvent like methanol. google.com

N-Boc Protection: The final step is the protection of the α-amino group with a Boc group using di-tert-butyl dicarbonate under basic conditions, as described previously.

Optimized Reaction Conditions and Reagent Selection

N-Boc Protection: The choice of base and solvent can influence the efficiency of the N-Boc protection. While sodium hydroxide in a dioxane/water mixture is common, other bases like sodium carbonate or sodium bicarbonate can also be used. orgsyn.orggoogle.com The reaction is typically performed at a controlled pH (around 10-12) to ensure the amino group is sufficiently nucleophilic while minimizing side reactions. google.com

O-tert-butylation: The acid-catalyzed reaction with isobutylene requires anhydrous conditions to prevent side reactions. The choice of acid catalyst and solvent is important. p-Toluenesulfonic acid is a commonly used catalyst. google.com The reaction time can be lengthy, often requiring 48-96 hours. google.com

Saponification: The hydrolysis of the methyl ester is typically straightforward but requires careful monitoring to avoid racemization or other side reactions. The reaction is usually carried out at low temperatures (e.g., 5°C) to minimize such risks. google.com

Purification Techniques in Solution-Phase Preparations

Purification of the intermediates and the final Boc-L-Ser(tBu)-OH product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques include extraction, crystallization, and chromatography.

Extraction: After reactions such as the N-Boc protection, the product is often isolated by acidifying the aqueous reaction mixture and extracting the product into an organic solvent like ethyl acetate. orgsyn.org Subsequent washing of the organic layer with brine helps to remove water-soluble impurities.

Crystallization: Many Boc-protected amino acids can be obtained as crystalline solids. A common method involves obtaining the crude product as an oil after evaporation of the solvent, followed by inducing crystallization. This can be achieved by adding a seed crystal and a weak polar solvent such as n-hexane, cyclohexane, or diethyl ether for pulping. google.com The mixture is stirred for a period, allowing the product to crystallize, after which it can be collected by filtration.

Column Chromatography: For compounds that are difficult to crystallize or to achieve high purity, column chromatography is a powerful tool. For protected amino acids and peptides, which can be quite nonpolar, normal-phase chromatography on silica gel is often effective. biotage.com The choice of mobile phase is critical and is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal solvent system is usually determined by thin-layer chromatography (TLC). For instance, a mixture of petroleum ether and diethyl ether has been used for the purification of a related compound, Boc-L-serine benzyl ester. chemicalbook.com

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-L-Ser(tBu)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is a critical step that relies on a well-defined series of chemical reactions. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the tert-butyl (tBu) group provides semi-permanent protection for the hydroxyl side chain of the serine residue. This dual-protection scheme is fundamental to the Boc/Bzl (benzyl) protection strategy in SPPS. peptide.comiris-biotech.de

Mechanistic Aspects of Coupling Reactions in Boc-SPPS

The fundamental principle of peptide bond formation in SPPS involves the activation of the carboxyl group of the incoming amino acid, in this case, Boc-L-Ser(tBu)-OH, to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. luxembourg-bio.com This process can be broken down into two main steps:

Activation: The carboxylic acid of Boc-L-Ser(tBu)-OH is converted into a more reactive species. This is typically achieved using a coupling reagent, which forms a highly reactive intermediate.

Coupling: The activated carboxyl group then reacts with the N-terminal amine of the peptide chain attached to the solid support, forming a new peptide bond.

The reaction mechanism for the coupling of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution where the –NH2 group of the resin attacks the acyl carbon of the activated amino acid. luxembourg-bio.com An analogous mechanism occurs during the formation of the peptide bond in subsequent cycles. The use of in situ neutralization protocols, where the TFA salt of the deprotected amine is neutralized to the free amine concurrently with the coupling reaction, can be employed in Boc-SPPS to streamline the process. peptide.com

Role of Coupling Reagents and Additives in Serine Residue Incorporation

The choice of coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, especially for sterically hindered amino acids. In modern peptide synthesis, phosphonium and aminium-type reagents are popular choices. bachem.com

Commonly used coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate.

Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comsigmaaldrich.com

HATU is recognized for its rapid reaction rates and ability to reduce epimerization during coupling. peptide.com The presence of a base, typically N,N-Diisopropylethylamine (DIPEA), is required for couplings involving onium salts. bachem.com

Additives are often included in the coupling reaction to enhance reaction rates and suppress racemization. peptide.com 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), are frequently used additives that can form active esters with the activated amino acid, which are less prone to side reactions. peptide.com The use of copper (II) chloride in conjunction with HOBt has also been reported to suppress racemization. peptide.com

Table 1: Common Coupling Reagents and Additives in Boc-SPPS

| Reagent/Additive | Type | Function |

|---|---|---|

| DIC | Carbodiimide (B86325) | Activates the carboxylic acid. |

| HBTU | Aminium Salt | Highly efficient coupling reagent. peptide.com |

| HATU | Aminium Salt | Fast reacting with low epimerization. peptide.com |

| HOBt | Additive | Suppresses racemization and enhances reaction rate. peptide.com |

| HOAt | Additive | More reactive than HOBt in suppressing racemization. peptide.com |

Strategies for Preventing Side Reactions During Serine Residue Coupling

Several side reactions can occur during the incorporation of serine residues, which can compromise the purity and yield of the final peptide. The bulky tert-butyl protecting group on the hydroxyl side chain of Boc-L-Ser(tBu)-OH plays a crucial role in preventing O-acylation, where the incoming activated amino acid acylates the serine side chain instead of the N-terminal amine.

Racemization: The α-carbon of the activated amino acid can be susceptible to epimerization, leading to the incorporation of the D-isomer into the peptide chain. Serine is among the amino acids that are particularly prone to racemization. nih.gov The use of additives like HOBt or HOAt is a key strategy to suppress this side reaction. peptide.com Additionally, the choice of coupling reagent is critical; for instance, TDBTU has been shown to cause significantly less epimerization than other common reagents in fragment couplings. peptide.com

Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the unprotected N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin. peptide.com

Deprotection Chemistry of Boc-L-Ser(tBu)-OH Derivatives

The removal of the protecting groups from the synthesized peptide is a critical final step. The Boc/Bzl strategy relies on the differential acid lability of the temporary N-terminal protecting group and the more permanent side-chain protecting groups. peptide.com

Acid-Labile Removal of Boc and tert-Butyl Protecting Groups

Both the Boc and the tert-butyl protecting groups are removed by treatment with a strong acid, typically trifluoroacetic acid (TFA). commonorganicchemistry.comnih.gov The mechanism of Boc deprotection involves the protonation of the tert-butyl carbamate (B1207046), followed by the loss of a stable tert-butyl cation to form a carbamic acid. This carbamic acid then readily decarboxylates to yield the free amine. commonorganicchemistry.com

The removal of the tert-butyl ether from the serine side chain also proceeds via an acid-catalyzed mechanism, generating a tert-butyl cation. These highly reactive carbocations can lead to side reactions, particularly the alkylation of susceptible residues like tryptophan and methionine. nih.gov To prevent these unwanted modifications, scavengers such as water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail to trap the tert-butyl cations. nih.govresearchgate.net

The final cleavage from the resin and removal of most side-chain protecting groups in the Boc/Bzl strategy often requires a very strong acid like hydrofluoric acid (HF). iris-biotech.de

Table 2: Common Acidic Reagents for Deprotection

| Reagent | Concentration | Function |

|---|---|---|

| TFA | 50-100% in DCM | Removal of N-terminal Boc group. peptide.com |

| HF | Anhydrous | Cleavage from resin and removal of side-chain protecting groups. iris-biotech.de |

Orthogonal Deprotection Strategies within Peptide Sequences

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups. peptide.com While the classical Boc/Bzl strategy is based on differential acid lability rather than true orthogonality, it is possible to design synthetic schemes that incorporate orthogonal protecting groups. peptide.comiris-biotech.de

A common orthogonal strategy involves the use of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection in conjunction with acid-labile side-chain protecting groups like the tert-butyl ether on serine. iris-biotech.deslideshare.net In such a scenario, Boc-L-Ser(tBu)-OH could be incorporated into a peptide synthesized using Fmoc chemistry. The Fmoc group would be removed at each cycle with a base like piperidine, while the Boc and tBu groups would remain intact. americanpeptidesociety.org At the end of the synthesis, the Boc and tBu groups could be selectively removed with an acid like TFA, leaving other potential protecting groups (e.g., those labile to hydrogenolysis) on the peptide. nih.gov

This approach allows for the selective deprotection and modification of specific residues within a peptide sequence, enabling the synthesis of complex peptides with branches or other modifications. nih.gov For instance, a lysine residue could be protected with a Boc group on its side chain, which would be removed along with the tBu group of serine during the final acid cleavage, allowing for selective modification at these two positions. peptide.com

Advanced Applications and Research Directions in Peptide Design and Synthesis

Utility in the Synthesis of Complex Peptide Architectures

The construction of complex peptides, such as long protein chains, post-translationally modified sequences, and structurally constrained molecules, relies on a robust and versatile chemical toolbox. The use of side-chain protected amino acids is fundamental to these methodologies, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.

The synthesis of long peptides and even small proteins is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). In this method, a peptide chain is built stepwise while anchored to an insoluble resin support. core.ac.uk The Boc/Bzl protection strategy, one of the original and still relevant approaches to SPPS, is particularly advantageous for producing hydrophobic peptides. biosynth.comnih.gov

The core principle of Boc-based SPPS involves the use of the acid-labile Boc group to protect the α-amino group of the incoming amino acid. ontosight.ai After coupling, the Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. masterorganicchemistry.com Crucially, the side chains of reactive amino acids like serine must be protected with groups that are stable to these repeated TFA treatments but can be removed at the end of the synthesis. biosynth.com

This is the role fulfilled by the n-butyl ether in Boc-L-Ser(n-butyl)-OH. Like the more common benzyl (B1604629) (Bzl) and tert-butyl (tBu) ethers, the n-butyl group protects the serine hydroxyl from undesired acylation or other side reactions during peptide chain elongation. peptide.com The stability of the n-butyl ether to the conditions of Boc removal allows for the unambiguous, step-by-step construction of long and complex peptide sequences. While benzyl ethers are typically removed with strong acids like hydrofluoric acid (HF) or by catalytic hydrogenolysis, and t-butyl ethers are cleaved with strong acid, the n-butyl ether would be stable to hydrogenolysis and require strong acid for cleavage, offering a different strategic option in a multi-step synthesis.

Post-translational modifications (PTMs) are critical to the biological function of most proteins. Phosphorylation of serine, threonine, and tyrosine residues is one of the most important PTMs, acting as a molecular switch to control protein activity, localization, and interactions. nih.gov The chemical synthesis of phosphopeptides is an invaluable tool for studying these processes.

A key strategy for synthesizing phosphopeptides involves the "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated directly into the peptide sequence during SPPS. For serine, this requires a derivative like Boc-Ser(PO₃R₂)-OH, where the phosphate (B84403) group itself is protected (e.g., with phenyl, benzyl, or t-butyl groups) to be compatible with the synthesis chemistry. This method allows for the creation of peptides with phosphorylation at specific, predetermined sites. nih.gov

Alternatively, a "post-synthetic modification" approach can be used. In this case, a protected serine derivative such as this compound would be incorporated into the peptide. After the full peptide is assembled, the n-butyl group would be selectively removed to unmask the hydroxyl group, which can then be phosphorylated using a suitable kinase or chemical phosphitylating agent. This approach is particularly useful when multiple PTMs are being installed. Furthermore, the Boc-SPPS strategy is well-suited for synthesizing peptides with base-labile PTMs, as these modifications might not be stable under the basic conditions used for Fmoc group removal in the alternative Fmoc-SPPS strategy. nih.gov

Linear peptides are often highly flexible in solution, which can be detrimental to their biological activity and stability. Introducing conformational constraints, such as through cyclization, can lock the peptide into a bioactive conformation, enhancing its potency, selectivity, and resistance to enzymatic degradation. chemicalbook.compeptide.com

Protected amino acids like this compound are instrumental in the synthesis of such constrained structures. The protected side chain can serve as a latent handle for cyclization. For example, a peptide can be synthesized containing both a protected serine and another reactive residue. After assembling the linear sequence, the side-chain protecting groups can be removed and used as points of attachment to form a cyclic structure. The use of orthogonal protecting groups—groups that can be removed under different chemical conditions—is essential for this type of complex synthesis. ub.edu

For instance, a peptide could be designed where the n-butyl ether of a serine residue is removed with strong acid, while another side chain, protected with a photolabile group, is cleaved with light, allowing for a highly specific, directed cyclization reaction. mdpi.com This level of chemical control enables the development of novel cyclic peptides with tailored structures and functions, such as potent and selective receptor antagonists. chemicalbook.com

Role in the Design and Synthesis of Bioactive Peptides

During peptide synthesis, the presence of a bulky protecting group on the serine side chain, such as an n-butyl ether, would temporarily block these hydrogen-bonding capabilities. This prevents the serine residue from influencing the conformation of the growing peptide chain while it is still attached to the resin. Once the synthesis is complete and the protecting group is removed, the native hydroxyl group is revealed, allowing the serine to exert its natural influence on the final folded structure of the peptide. This control is crucial for designing peptides that will adopt a specific, desired conformation to achieve their biological effect.

The side chain of serine is amphiphilic, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen). creative-peptides.com This makes it a key player in molecular recognition events, such as a peptide binding to its receptor. The ability to form specific hydrogen bonds often provides the stability and specificity required for potent biological activity. peptide.com

Furthermore, the polar nature of the serine hydroxyl group generally increases the hydrophilicity of a peptide, which can be important for its solubility and pharmacokinetic properties. creative-peptides.com The substitution of other amino acids with serine can have a significant impact on biological interactions, as seen in studies of T-cell receptor (TCR) activation where such changes alter TCR-peptide binding. google.com

The synthesis of bioactive peptides using this compound ensures that this crucial hydroxyl group is masked until the final deprotection step. This prevents it from interfering with the coupling reactions and allows for the precise placement of serine residues within the peptide sequence to optimize its future interactions with biological targets. The final, deprotected peptide is then able to utilize its serine residues to form the critical hydrogen bonds necessary for its function.

Synthesis of Peptidomimetics and Non-Natural Peptide Analogues

The strategic incorporation of protected amino acids is fundamental to the synthesis of peptidomimetics and non-natural peptide analogues, molecules designed to mimic or block the biological activity of natural peptides but with enhanced properties such as stability and bioavailability. Boc-L-Ser(tBu)-OH serves as a critical building block in this context, enabling the introduction of serine residues with its hydroxyl group temporarily masked by the acid-labile tert-butyl (tBu) group. This protection is crucial for preventing unwanted side reactions during the stepwise assembly of the peptide chain.

A key area where the stereochemical counterpart of this compound, Boc-D-Ser(tBu)-OH, finds application is in the creation of peptides with increased resistance to metabolic degradation. Natural peptides are often rapidly broken down by proteases in the body. By incorporating D-amino acids, scientists can synthesize non-natural peptide analogues that are less recognizable to these enzymes. For example, the D-enantiomer is utilized in the synthesis of buserelin, a gonadotropin-releasing hormone (GnRH) analogue, which exhibits enhanced metabolic stability and a longer duration of action compared to the native hormone.

Furthermore, the protected serine moiety within Boc-L-Ser(tBu)-OH can be incorporated into diverse molecular architectures beyond standard peptide bonds. This versatility allows for the synthesis of complex peptidomimetics where the serine side chain is a key component for biological activity or for further chemical modification after deprotection. The ability to control the reactivity of the amino and hydroxyl groups through Boc and tBu protection, respectively, provides chemists with the precision needed to construct these sophisticated non-natural structures. ontosight.ai

Methodological Advancements in Peptide Synthesis Utilizing Boc-L-Ser(tBu)-OH

The use of Boc-L-Ser(tBu)-OH has been integral to the advancement of peptide synthesis methodologies, particularly within the framework of solid-phase peptide synthesis (SPPS). The Boc/Benzyl (Boc/Bzl) protection strategy, one of the earliest and most robust approaches in SPPS, relies on the acid-labile Boc group for temporary Nα-protection, which is typically removed by trifluoroacetic acid (TFA). lifetein.com The more stable tert-butyl ether protecting the serine side chain remains intact during this process, preventing side reactions until the final cleavage step, which often involves strong acids like hydrogen fluoride (B91410) (HF). nih.govspringernature.com

Optimization of Reaction Efficiency and Yield in Multi-Step Syntheses

Optimizing efficiency and yield is a primary focus in multi-step peptide synthesis. The choice of solvents and reagents plays a significant role. Research has demonstrated that reaction conditions can be fine-tuned to improve outcomes. For instance, an optimization study by Watanabe Chemical in 2024 showed that using a 1:5 ratio of ethyl acetate (B1210297) to hexane (B92381) for crystallization increased the batch yields of Boc-L-Ser(tBu)-OH by 12%.

In a practical application, the synthesis of the 102-mer HMGA1a protein, which contains post-translational modifications, showcased the utility of Boc-L-Ser(tBu)-OH. A 2021 study reported a 23% isolated yield for this complex synthesis, a significant achievement for a peptide of this length. The success of such syntheses depends on the careful orchestration of protection and deprotection steps, where the stability of the tBu group on serine is critical until the final stage.

Table 1: Optimization of Boc-L-Ser(tBu)-OH Crystallization

| Solvent System (EtOAc/Hexane) | Yield (%) | Purity (%) |

|---|---|---|

| 1:4 | 82 | 99.5 |

| 1:5 | 85 | 99.7 |

Data derived from a 2024 optimization study by Watanabe Chemical, showing a 12% increase in batch yield with an optimized solvent ratio.

Minimization of Byproduct Formation and Impurity Profiles

A significant challenge in peptide synthesis is the formation of byproducts and impurities, which can complicate purification and reduce the final yield. The Boc/Bzl strategy, while effective, can generate specific impurities that require management. lifetein.com For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent can lead to the formation of dicyclohexylurea (DCU), which must be removed. The repetitive use of TFA for Boc group removal can also lead to the formation of TFA salts and potential side reactions if not properly neutralized.

Strategic waste management and purification protocols are essential. Common byproducts from syntheses involving Boc-protected amino acids and their treatments are outlined below.

Table 2: Byproduct Management in Peptide Synthesis

| Byproduct | Treatment Method | Disposal Efficiency |

|---|---|---|

| DCHA salts | Acidic hydrolysis | 99.9% |

| TFA residues | Neutralization (e.g., with NaHCO₃) | 97% |

| Organic solvents | Distillation and recovery | 85–92% |

Data from Watanabe Chemical's reported waste treatment protocols.

The stability of the tert-butyl ether on the serine side chain of Boc-L-Ser(tBu)-OH is advantageous as it prevents side-chain modifications during the Nα-deprotection cycles, thereby minimizing the formation of related impurities until the final, harsh acid cleavage step.

Large-Scale Synthetic Approaches and Industrial Relevance

The transition from laboratory-scale synthesis to large-scale industrial production presents unique challenges and opportunities. While the Fmoc/tBu strategy is often preferred for its milder deprotection conditions, the Boc/Bzl strategy, which utilizes building blocks like Boc-L-Ser(tBu)-OH, is considered superior for the synthesis of long or difficult peptide sequences, particularly those prone to aggregation. peptide.com

However, a primary hurdle for large-scale Boc SPPS is the reliance on hazardous chemicals like hydrogen fluoride (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.govspringernature.com This requires specialized, corrosion-resistant equipment and stringent safety protocols, which can complicate scaling up production. peptide.com

Despite these challenges, the chemical synthesis of peptides is a major manufacturing method for many peptide therapeutics. researchgate.net The economic viability of large-scale synthesis is significant. While small-scale custom peptide synthesis can be expensive, a pilot plant with a capacity of 100 kg per year can reduce the cost to approximately $10 per gram per amino acid residue. researchgate.net At a multi-ton per year manufacturing scale, this cost could potentially be lowered to less than $1 per gram. researchgate.net This industrial relevance underscores the continued importance of optimizing synthesis strategies, including those that employ robust building blocks like Boc-L-Ser(tBu)-OH, to produce therapeutic peptides efficiently and economically.

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Serine Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like Boc-L-Ser(n-butyl)-OH. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that can be translated into structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution. For N-Boc protected amino acids, NMR studies are crucial for understanding the conformational preferences of the urethane (B1682113) amide bond. researchgate.net Unlike peptide bonds that strongly favor a trans conformation, the urethane amide bond in Boc-derivatives can adopt both cis and trans conformations with nearly equal energies. researchgate.net

In the context of Boc-L-Serine derivatives, ¹H and ¹³C NMR spectroscopy provide key information. mdpi.com For instance, in the ¹H NMR spectrum of a related compound, N-Boc-L-serine methyl ester, the protons of the tert-butyl group (C(CH₃)₃) typically appear as a singlet around 1.44 ppm. mdpi.com The protons of the methylene (B1212753) group adjacent to the ether oxygen (CH₂O) and the alpha-carbon proton (CH) would exhibit characteristic multiplets. mdpi.com Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the Boc group, the serine backbone, and the n-butyl ether. mdpi.com For example, the carbons of the tert-butyl group appear around 28.3 ppm, while the carbonyl carbon of the Boc group is observed around 155.7 ppm. mdpi.com

Conformational analysis using NMR can be further enhanced by studying the effect of different solvents on the chemical shifts, which can provide insights into intermolecular interactions. mdpi.com The substitution of a Boc group for an N-acetyl group generally does not alter the conformational preferences of the following amino acid residue when the amide bond is in the trans conformation. researchgate.net However, the bulky Boc group can stabilize particular conformations through attractive interactions with certain side chains. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. okstate.edunih.gov In the case of this compound, the IR spectrum would display characteristic absorption bands corresponding to its constituent groups.

The presence of the Boc protecting group is confirmed by strong absorption bands. researchgate.net A key indicator is the carbonyl (C=O) stretching vibration of the urethane, which typically appears around 1688-1690 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the carbamate (B1207046) is expected in the region of 3300-3500 cm⁻¹, and the C-O stretching of the carbamate contributes to the spectrum. researchgate.net

The ether linkage in the n-butyl side chain (C-O-C) will also have a characteristic absorption band, typically in the range of 1050-1150 cm⁻¹. pressbooks.pub The carboxylic acid functional group will exhibit a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a C=O stretching vibration around 1700-1725 cm⁻¹. The various C-H bonds in the n-butyl group and the rest of the molecule will show stretching and bending vibrations in their respective characteristic regions. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H (stretch, carbamate) | 3300-3500 |

| C-H (stretch, alkane) | 2850-3000 |

| C=O (stretch, carbamate) | ~1688-1690 |

| C=O (stretch, carboxylic acid) | ~1700-1725 |

| O-H (stretch, carboxylic acid) | 2500-3300 (broad) |

| C-O (stretch, ether) | 1050-1150 |

| C-O (stretch, carboxylic acid) | 1210-1320 |

| N-H (bend, carbamate) | ~1527-1529 |

This table presents typical Infrared (IR) absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound, thereby confirming its identity. mtoz-biolabs.comgoogle.com For this compound, MS analysis would be used to verify that the molecular weight corresponds to its chemical formula.

The molecular weight of this compound (C₁₂H₂₃NO₅) is 261.32 g/mol . iris-biotech.de In a typical mass spectrum, a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to this mass would be observed. Fragmentation patterns in the mass spectrum can also provide structural information. For instance, the loss of the Boc group (100 g/mol ) is a common fragmentation pathway for Boc-protected amino acids. rsc.org Other fragments could correspond to the loss of the n-butyl group or other parts of the molecule, further corroborating the proposed structure.

Chromatographic Purity Assessment in Synthetic Pathways

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile compounds. researchgate.netias.ac.in In the synthesis of this compound, HPLC is invaluable for monitoring the reaction's progress by separating the starting materials, intermediates, and the final product. rsc.orgcsic.es By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can determine when the reaction is complete.

Once the synthesis is finished, HPLC is used to assess the purity of the isolated this compound. nih.gov A pure compound should ideally show a single peak in the chromatogram under specific conditions. The presence of other peaks would indicate impurities. Reversed-phase HPLC, often using a C18 column, is a common mode for analyzing such compounds. helixchrom.comtandfonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA |

| Detection | UV at 210-220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table outlines typical parameters for the High-Performance Liquid Chromatography (HPLC) analysis of Boc-L-Serine derivatives.

Chiral HPLC for Enantiomeric Purity Analysis

For chiral molecules like this compound, it is critical to determine the enantiomeric purity, which is the relative amount of the desired L-enantiomer compared to the undesired D-enantiomer. Chiral HPLC is the primary method for this analysis. tandfonline.comresearchgate.net This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. rsc.orgsigmaaldrich.com

The separation of enantiomers of N-Boc-amino acids has been successfully achieved using various CSPs, including those based on cyclodextrins. tandfonline.comresearchgate.net The mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the pH of the buffer, can significantly affect the retention and resolution of the enantiomers. tandfonline.comresearchgate.net In some cases, derivatization of the amino acid with a chiral reagent is employed to form diastereomers that can be separated on a standard achiral HPLC column. nih.govakjournals.comresearchgate.netresearchgate.net For N-Boc-amino acids, direct separation on a CSP is often preferred. The L-enantiomer typically elutes first in many reported separations of N-Boc-amino acids. tandfonline.com

The control of enantiomeric purity is crucial as even small amounts of the undesired enantiomer in the starting material can lead to significant impurities in the final product of a multi-step synthesis, such as in peptide synthesis. tandfonline.com

Advanced Derivatization Strategies for Amino Acid Analysis

The analysis of amino acids and their derivatives by techniques such as high-performance liquid chromatography (HPLC) often requires derivatization to enhance their detectability and improve chromatographic separation. Since most amino acids lack a strong chromophore, they are not readily detectable by UV-Vis detectors. thermofisher.com Derivatization introduces a chromophoric or fluorophoric tag to the molecule, significantly increasing the sensitivity of the analysis. thermofisher.com

For a compound like this compound, the primary amino group is protected, rendering common derivatizing agents that target amines, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), ineffective unless a deprotection step is performed first. researchgate.netnih.gov Therefore, analytical strategies for this molecule and similar N-protected amino acids with modified side chains must consider alternative derivatization targets, primarily the carboxylic acid group, or employ direct detection methods.

Pre-Column Derivatization Techniques for Enhanced Detection and Separation

Pre-column derivatization involves the reaction of the analyte with a labeling reagent prior to its introduction into the HPLC system. thermofisher.com This approach offers several advantages, including improved reaction control and the ability to remove excess reagent and by-products before analysis, leading to cleaner chromatograms. thermofisher.com

For N-protected amino acids like this compound, derivatization of the carboxylic acid moiety is a key strategy. This can be achieved by converting the carboxylic acid into an ester or an amide with a fluorescent tag. For instance, fluorescent amines can be coupled to the carboxylic acid using a carbodiimide (B86325) activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.com This reaction forms a stable amide bond and introduces a highly sensitive fluorescent label, enabling trace-level detection.

Another approach involves the use of specific derivatizing agents for carboxylic acids in conjunction with mass spectrometry (MS) detection. Reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids, facilitating their analysis by LC-MS/MS in positive electrospray ionization (ESI) mode. nih.govresearchgate.net The bromine in the reagent provides a characteristic isotopic pattern that aids in the identification of the derivatized analyte. researchgate.net

While derivatization of the carboxylic acid is a viable option, an alternative strategy for analyzing the core amino acid structure involves the removal of the Boc protecting group. The Boc group is labile under acidic conditions, and its removal with an acid like trifluoroacetic acid (TFA) would expose the primary amine. researchgate.netrsc.org Once deprotected, the resulting L-Ser(n-butyl)-OH can be derivatized with standard amine-reactive reagents.

Commonly used pre-column derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. science.gov This method is highly sensitive but the derivatives can be unstable. researchgate.net

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.netresearchgate.net

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that are UV-active. researchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives. researchgate.net

The choice of derivatization strategy depends on the analytical goal, the available instrumentation, and the sample matrix.

Applications in Quantitative and Qualitative Amino Acid Composition Studies

Derivatization-based analytical methods are fundamental for both the qualitative identification and quantitative measurement of amino acids and their modified forms in various research contexts.

Qualitative Analysis: In qualitative studies, derivatization is employed to confirm the presence of a specific compound in a sample. By comparing the retention time and spectral properties (UV or fluorescence) of the derivatized analyte with that of a known standard, a high degree of confidence in the compound's identity can be achieved. For instance, after a synthetic procedure to produce this compound, a qualitative analysis would involve derivatizing an aliquot of the reaction mixture (potentially after deprotection) and comparing its chromatogram to that of a derivatized standard of L-Ser(n-butyl)-OH. LC-MS/MS is also a powerful tool for qualitative analysis, where the mass-to-charge ratio of the derivatized or underivatized molecule and its fragmentation pattern provide definitive structural information. science.gov

Quantitative Analysis: Quantitative analysis aims to determine the exact amount of a substance in a sample. This is crucial for applications such as monitoring reaction yields, determining the purity of a synthetic product, or quantifying metabolites in biological samples. In HPLC-based quantification, a calibration curve is constructed by analyzing a series of standard solutions of the derivatized analyte at known concentrations. The peak area of the derivatized analyte in the unknown sample is then used to calculate its concentration by interpolating from the calibration curve. The high sensitivity afforded by fluorescent derivatization agents allows for the quantification of very low concentrations of amino acids and their derivatives. nih.gov

The stability of the derivative is a critical factor for accurate quantification. researchgate.net For example, while OPA derivatives are highly fluorescent, their potential instability requires careful control of reaction conditions and timely analysis. researchgate.net In contrast, FMOC-Cl and dansyl derivatives generally exhibit greater stability, making them well-suited for quantitative studies that may involve longer sample processing times. researchgate.net

Table of Common Pre-Column Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Target Functional Group | Detection Method | Key Characteristics |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, fast reaction, derivatives can be unstable. researchgate.netscience.gov |

| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, widely used in automated analyzers. researchgate.netresearchgate.net |

| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV | Forms stable PTC derivatives, suitable for protein sequencing. researchgate.net |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | High sensitivity, stable derivatives. researchgate.net |

| Carbodiimides (e.g., EDC) with Fluorescent Amines | Carboxylic Acids | Fluorescence | Targets carboxyl groups, useful for N-protected amino acids. tandfonline.com |

| 4-bromo-N-methylbenzylamine | Carboxylic Acids | LC-MS/MS | Provides characteristic isotopic pattern for MS identification. nih.govresearchgate.net |

Theoretical and Computational Perspectives

Conformational Analysis of Boc-Protected Amino Acid Residues

The presence of the Boc protecting group on the alpha-amino group of L-serine, along with the n-butyl ether on its side chain, introduces distinct conformational constraints and possibilities.

The peptide bond, which links amino acids together, is an amide bond. Due to the delocalization of the nitrogen's lone pair of electrons, this bond has partial double-bond character, resulting in a planar structure. nih.gov This planarity restricts rotation, leading to two possible conformations: cis and trans. In the trans conformation, the alpha-carbon atoms of the connected residues are on opposite sides of the peptide bond, which is the overwhelmingly favored conformation in proteins. In the cis conformation, they are on the same side. nih.gov

Similarly, the urethane (B1682113) linkage within the Boc group (O=C-N) also exhibits this amide-like character and can exist in either a cis or trans isomeric state. The equilibrium between these two forms can have a significant impact on the conformational preferences of the amino acid residue itself and can influence the coupling efficiency during peptide synthesis and the structure of the final peptide. While the trans form is generally more stable, the energy barrier for rotation is low enough that a significant population of the cis isomer can exist, affecting subsequent synthetic steps and the conformational landscape of the peptide.

Protecting groups are essential for directing the chemical reactions during peptide synthesis, but they are not passive participants from a structural standpoint. peptide.comwikipedia.org The bulky tert-butyl portion of the Boc group, as well as the n-butyl group on the serine side chain, exert steric influence on the peptide backbone. This steric hindrance can restrict the range of allowed dihedral angles (phi, ψ) for the amino acid residue, which are visualized on a Ramachandran plot.

Hydrophobicity Studies of Protected Amino Acids in Peptide Design

The introduction of the Boc and n-butyl groups significantly increases the hydrophobicity of the parent L-serine molecule. This altered hydrophobicity has profound effects on the molecule's behavior in both analytical systems and biological environments.

Quantitative structure-retention relationship (QSRR) studies correlate molecular descriptors with chromatographic behavior. mdpi.com For protected amino acids, a clear trend is observed where the size and nature of the protecting groups directly influence retention. For instance, increasing the alkyl chain length of a protecting group enhances its interaction with the C18 stationary phase commonly used in RP-HPLC. nih.gov This principle is crucial for developing analytical methods to monitor the progress of peptide synthesis and for the purification of the final product.

Below is a conceptual data table illustrating the expected relative retention times in RP-HPLC for serine with different levels of protection, highlighting the impact of hydrophobicity.

| Compound | N-Terminal Protection | Side-Chain Protection | Expected Relative Hydrophobicity | Expected Relative Retention Time |

| L-Serine | None | None | Low | Low |

| Boc-L-Serine | Boc | None | Medium | Medium |

| Boc-L-Ser(n-butyl)-OH | Boc | n-butyl | High | High |

| Boc-L-Ser(tBu)-OH | Boc | tert-butyl | High | High |

This table represents a conceptual model. Actual retention times depend on specific chromatographic conditions.

The increased hydrophobicity conferred by protecting groups has significant consequences for the solubility of both the amino acid monomer and the resulting peptide. nih.gov this compound is considerably less soluble in aqueous solutions than unprotected L-serine. During solid-phase peptide synthesis (SPPS), the growing peptide chain can sometimes become difficult to solvate, especially when it contains many hydrophobic or protected residues. This can lead to incomplete reactions and the formation of deletion sequences. nih.gov

Furthermore, the hydrophobicity of protecting groups can influence the folding pathway of the peptide. nih.gov The presence of bulky, nonpolar groups can drive the peptide to adopt conformations that sequester these groups from an aqueous environment, potentially leading to the formation of stable secondary structures or, in some cases, intermolecular aggregation. nih.govresearchgate.net While these protecting groups are removed in the final step, their influence during the synthesis can pre-organize the peptide chain, affecting the efficiency of the folding process into its native, biologically active conformation.

Future Research Directions and Unexplored Avenues

Development of Novel Protecting Group Chemistries for Serine

The protection of the serine hydroxyl group is essential to prevent unwanted side reactions, such as O-acylation, during peptide synthesis. ias.ac.in The choice of protecting group is dictated by its stability under coupling conditions and the ease of its removal without damaging the peptide chain. peptide.com While the tert-butyl (tBu) ether is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) and the benzyl (B1604629) (Bzl) ether is common in Boc-based strategies, the exploration of alternative protecting groups like the n-butyl ether is a key area of future research. peptide.compeptide.com

Research in this area focuses on developing protecting groups with unique cleavage conditions, offering greater orthogonality in the synthesis of complex peptides. The n-butyl ether, for instance, would offer different steric and electronic properties compared to the bulky t-butyl group, potentially influencing the solubility of the protected amino acid and the final peptide.

Future investigations would likely involve:

Orthogonality Studies: Systematically evaluating the stability of the n-butyl ether under various deprotection conditions (e.g., acid, base, hydrogenolysis) to establish its compatibility with other protecting groups.

Kinetic Analysis: Comparing the cleavage kinetics of the n-butyl group against established protecting groups like t-butyl and trityl (Trt). This would help in fine-tuning deprotection steps, especially for sensitive peptide sequences.

Novel Cleavage Strategies: Exploring new reagents or conditions for the selective removal of the n-butyl ether, which could provide advantages over existing methods. For example, the propargyloxycarbonyl (Poc) group, another novel protecting group for serine, can be cleaved under mild, neutral conditions using specific reagents, a strategy that could be adapted for other ether-based groups. ias.ac.in

Table 1: Comparison of Common and Novel Serine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Common Synthesis Strategy | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyl | tBu | Fmoc-SPPS | Strong acid (e.g., TFA) iris-biotech.de | High stability, widely used. peptide.com |

| Benzyl | Bzl | Boc-SPPS | Strong acid (HF), Hydrogenolysis peptide.com | Common in solution-phase and Boc-SPPS. |

| Trityl | Trt | Fmoc-SPPS | Mild acid (e.g., 1% TFA) peptide.com | Acid-labile, useful for on-resin modifications. peptide.com |

| Propargyloxycarbonyl | Poc | Fmoc/Boc | Tetrathiomolybdate ias.ac.in | Cleavable under neutral conditions. ias.ac.in |

| n-Butyl | nBu | Fmoc/Boc (Hypothetical) | Strong acid (predicted) | Potentially altered solubility and steric profile. |

Green Chemistry Approaches in Boc-L-Ser Derivative Synthesis and Application

The pharmaceutical industry's drive towards sustainability has put a spotlight on the environmental impact of peptide synthesis, which traditionally uses large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgtandfonline.com Recent regulations, such as the EU's restriction on DMF due to its reproductive toxicity, have accelerated the search for greener alternatives. gyrosproteintechnologies.com This shift represents a significant research avenue for all peptide building blocks, including Boc-L-Ser(n-butyl)-OH.

Future research will focus on adapting synthesis protocols for protected serine derivatives to more environmentally benign solvent systems. Key areas of investigation include:

Solvent Replacement: Evaluating the performance of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and N-butyl pyrrolidone (NBP) in synthesis steps involving this compound. rsc.orggyrosproteintechnologies.combiotage.com Studies have shown that solvent choice significantly impacts resin swelling, reagent solubility, and reaction efficiency. tandfonline.combiotage.com

Binary Solvent Mixtures: Optimizing mixtures of green solvents, such as DMSO/EtOAc or anisole/N-octylpyrrolidone (NOP), to fine-tune polarity for specific coupling and deprotection reactions. tandfonline.comgyrosproteintechnologies.comacs.org This approach allows for greater flexibility and can lead to highly efficient, DMF-free synthesis protocols. acs.org

Energy Efficiency: Investigating energy inputs, such as microwave irradiation, to accelerate reaction times and improve efficiency in greener solvents, which may have different physical properties than traditional ones.

Table 2: Evaluation of Green Solvents for Peptide Synthesis

| Solvent | Abbreviation | Key Advantages | Challenges |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | Excellent solubilizing properties, well-established. | Reproductive toxicity, environmental concerns. gyrosproteintechnologies.com |

| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-based, lower toxicity than DMF. biotage.com | Can show lower efficiency in Fmoc deprotection steps. biotage.com |

| Propylene Carbonate | PC | Low toxicity, biodegradable. rsc.org | Requires optimization for both solution and solid-phase. rsc.org |

| N-Butyl Pyrrolidone | NBP | Good performance in SPPS, lower hazard profile. gyrosproteintechnologies.com | Less established than DMF, requires protocol adaptation. gyrosproteintechnologies.com |

Integration with Emerging Peptide Synthesis Technologies

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, remains the cornerstone of peptide manufacturing. ambiopharm.com However, the technology is continually advancing to enable the synthesis of longer, more complex, and modified peptides with greater efficiency and purity. openaccessjournals.com The integration of novel building blocks like this compound into these emerging platforms is a fertile ground for future research.

Key technological trends where this compound could be explored include:

Automated and High-Throughput Synthesis: Modern automated synthesizers allow for rapid protocol optimization. openaccessjournals.com The specific properties of this compound, such as its solubility and reactivity, could be systematically studied and optimized for use in high-throughput library synthesis.

Hybrid and Convergent Strategies: These approaches combine solid-phase and solution-phase techniques to build large peptides from smaller, protected fragments. The n-butyl ether could serve as a semi-permanent protecting group that remains intact during fragment creation and is removed only in the final steps.

Novel Ligation Chemistries: Chemical ligation techniques allow for the joining of unprotected peptide fragments. While not directly involving the protecting group, the synthesis of the initial fragments using derivatives like this compound is a prerequisite.

Solution-Phase Synthesis with Novel Supports: Emerging technologies are reviving solution-phase synthesis by using large, soluble protecting groups or "tags" that allow for easy purification by precipitation or extraction, reducing the reliance on chromatography and minimizing waste. ambiopharm.com The n-butyl group on serine could be part of a larger, engineered protecting group strategy designed for such methods.

Exploration of Serine Analogues with Modified Side Chains in Peptide Libraries

The modification of amino acid side chains is a powerful strategy for creating peptide analogues with enhanced properties, such as increased stability, improved receptor binding, or novel biological activity. researchgate.net The synthesis of peptides incorporating this compound falls directly into this research area, where the n-butyl ether is not just a protecting group but a deliberate structural modification.

Future research in this domain would focus on:

Structure-Activity Relationship (SAR) Studies: Incorporating Ser(nBu) into a known bioactive peptide sequence and evaluating how this modification affects its biological activity. The n-butyl group introduces a moderately hydrophobic, flexible chain, which could influence peptide conformation and its interaction with biological targets. Such studies have been used to develop novel inhibitors for enzymes like the SARS 3CL protease. nih.gov

Peptide Library Synthesis: Creating libraries of peptides where the n-butyl group is systematically placed at different serine positions. Screening these libraries could identify new peptide leads with desirable therapeutic properties.

Metabolic Stability: Investigating the effect of the n-butyl ether on the peptide's resistance to enzymatic degradation. Side-chain modifications are a common tactic to block cleavage sites for proteases, potentially extending the half-life of a peptide drug.

Cell Penetration: Assessing whether the increased lipophilicity provided by the n-butyl group enhances the ability of the peptide to cross cell membranes, a major challenge in peptide drug development.

By systematically exploring these avenues, the scientific community can unlock the full potential of novel building blocks like this compound, paving the way for the next generation of sophisticated peptide-based molecules.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-O-n-butyl-L-serine |

| Boc-L-Ser(tBu)-OH | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine |

| Boc-L-Ser(Bzl)-OH | N-(tert-Butoxycarbonyl)-O-benzyl-L-serine |

| Fmoc-L-Ser(tBu)-OH | N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine |

| DMF | N,N-Dimethylformamide |

| DCM | Dichloromethane |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| CPME | Cyclopentyl methyl ether |

| NBP | N-Butyl pyrrolidone |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

Q & A

Q. What are the key synthetic methodologies for Boc-L-Ser(n-butyl)-OH, and how do reaction conditions influence yield?

The synthesis typically involves two steps: (1) Boc protection of L-serine and (2) n-butyl group introduction via alkylation. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., sodium bicarbonate), followed by alkylation with n-butyl bromide or iodide under anhydrous conditions. Yield optimization requires precise control of reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of serine to alkylating agent), and pH (maintained at ~8–9 using NaOH). Purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, chloroform/methanol) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, HPLC) confirm the identity and purity of this compound?

- NMR : The tert-butyl group in Boc appears as a singlet at δ 1.4 ppm (9H), while the n-butyl group shows resonances at δ 0.9 ppm (triplet, -CH₂CH₂CH₂CH₃), δ 1.3–1.5 ppm (multiplet, -CH₂CH₂-), and δ 3.4–3.6 ppm (CH₂-O). The α-proton of serine appears as a doublet near δ 4.2 ppm .

- IR : Stretching frequencies for the carbonyl group (C=O) in Boc appear at ~1680–1720 cm⁻¹, and the ester (C-O) at ~1250 cm⁻¹.

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization). Retention time varies based on mobile phase composition .

Q. What strategies prevent racemization during this compound incorporation into peptide chains?

Racemization occurs under basic conditions. To minimize:

- Use coupling reagents like HOBt/DCC or Oxyma Pure/DIC, which operate at near-neutral pH.

- Maintain low temperatures (0–4°C) during activation.

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) by optimizing reaction times .

Advanced Research Questions

Q. How does the n-butyl side chain influence peptide conformational stability and solubility?

The n-butyl group increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. In structural studies, it stabilizes β-turn conformations due to steric bulk, as observed in CD spectroscopy and MD simulations. For example, in HIV protease substrates, n-butyl-modified serine residues improve binding affinity by promoting hydrophobic interactions with enzyme pockets . Contradiction Alert : Some studies report solubility discrepancies for n-butyl derivatives in polar solvents (e.g., DMSO vs. THF). This arises from solvent polarity and hydrogen-bonding capacity. Systematic testing using Hansen solubility parameters is recommended .

Q. What experimental design principles resolve contradictions in reaction efficiency during solid-phase peptide synthesis (SPPS) using this compound?

Contradictions in coupling efficiency (e.g., 70% vs. 90% yield) may stem from:

- Resin swelling : Use low-crosslink resins (1% DVB) to improve reagent diffusion.

- Deprotection kinetics : Optimize TFA concentration (25–50% in DCM) and cleavage time (2–5 min).

A Box-Behnken design (BBD) can model interactions between variables (temperature, reagent equivalents, solvent volume) to identify optimal conditions. For example, a 3-factor BBD with 15 runs (12 factorial + 3 center points) revealed that coupling efficiency peaks at 25°C with 1.5 equivalents of activator .

Q. How can computational methods predict regioselectivity challenges in n-butyl group introduction?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition states of alkylation reactions. The n-butyl group’s steric bulk favors attack at the serine hydroxyl oxygen over competing sites (e.g., amine). Solvent effects (e.g., dielectric constant of DMF) are incorporated via PCM models to refine predictions. Validation via kinetic isotope effect (KIE) studies confirms computational outcomes .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

Q. Table 2: Box-Behnken Design for Coupling Optimization

| Variable | Low (-1) | Center (0) | High (+1) |

|---|---|---|---|

| Temperature (°C) | 15 | 25 | 35 |

| Activator Equivalents | 1.0 | 1.25 | 1.5 |

| Solvent Volume (mL) | 5 | 7.5 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.